molecular formula C17H18BrNO2 B3752235 4-bromo-N-[2-(3,5-dimethylphenoxy)ethyl]benzamide

4-bromo-N-[2-(3,5-dimethylphenoxy)ethyl]benzamide

Cat. No. B3752235
M. Wt: 348.2 g/mol
InChI Key: PDSYJDVKPGACGL-UHFFFAOYSA-N
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Description

“4-bromo-N-[2-(3,5-dimethylphenoxy)ethyl]benzamide” is a complex organic compound. It contains a benzamide group, which is a carboxamide derived from benzoic acid, and a bromine atom attached to the benzene ring . It also has a dimethylphenoxy group attached to an ethyl group .


Synthesis Analysis

The synthesis of similar compounds typically involves the reaction of the appropriate benzoic acid derivative with the desired amine . The exact conditions and reagents would depend on the specific reactants and the desired product.


Molecular Structure Analysis

The molecular structure of this compound would be expected to include a benzene ring with a bromine atom and an amide group attached, as well as an ethyl group attached to a dimethylphenol group . The exact structure would need to be determined by methods such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

The chemical reactions of this compound would be expected to involve the functional groups present in the molecule. For example, the bromine atom could be involved in electrophilic aromatic substitution reactions . The amide group could participate in reactions such as hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to be influenced by the functional groups present in the molecule. For example, the presence of the polar amide group could influence its solubility in different solvents . The exact properties would need to be determined experimentally.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were designed as a drug, it might interact with a specific biological target to exert its effects . The exact mechanism of action would need to be determined by biological testing and analysis .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it is used. For example, many brominated compounds are considered hazardous and require careful handling .

Future Directions

The future directions for research on this compound would depend on its intended use. For example, if it were a potential drug, future research might focus on optimizing its synthesis, improving its efficacy, and assessing its safety in preclinical and clinical trials .

properties

IUPAC Name

4-bromo-N-[2-(3,5-dimethylphenoxy)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO2/c1-12-9-13(2)11-16(10-12)21-8-7-19-17(20)14-3-5-15(18)6-4-14/h3-6,9-11H,7-8H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDSYJDVKPGACGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCCNC(=O)C2=CC=C(C=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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